molecular formula C8H10N2 B8793656 (1-Phenylethylidene)hydrazine

(1-Phenylethylidene)hydrazine

Cat. No.: B8793656
M. Wt: 134.18 g/mol
InChI Key: LEXOZHHIDPMMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Phenylethylidene)hydrazine (CAS 13466-30-3), with the molecular formula C8H10N2 and a molar mass of 134.18 g·mol⁻¹, is a significant chemical compound in scientific research . It is recognized as a metabolite of the antidepressant drug phenelzine and has been identified as a potent GABA transaminase inhibitor . This mechanism of action is responsible for elevating gamma-aminobutyric acid (GABA) concentrations in the brain, and research suggests this molecule may contribute to the anxiolytic effects of its parent drug . Studies utilizing rat hippocampal slices have shown that Phenylethylidenehydrazine can reduce epileptiform activity, highlighting its value in neuroscience research . The compound should be handled with care; it carries the GHS signal word "Danger" and hazard statements H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . For safe handling, refer to the Safety Data Sheet. This compound is presented For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

1-phenylethylidenehydrazine

InChI

InChI=1S/C8H10N2/c1-7(10-9)8-5-3-2-4-6-8/h2-6H,9H2,1H3

InChI Key

LEXOZHHIDPMMAC-UHFFFAOYSA-N

Canonical SMILES

CC(=NN)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 Phenylethylidene Hydrazine and Its Derivatives

Condensation Reactions of Acetophenone (B1666503) with Hydrazine (B178648) and its Derivatives

The fundamental reaction for synthesizing (1-Phenylethylidene)hydrazine involves the nucleophilic addition of hydrazine to the carbonyl carbon of acetophenone, followed by the elimination of a water molecule to form a C=N double bond characteristic of hydrazones.

The formation of acetophenone hydrazone can be achieved by reacting acetophenone with hydrazine or hydrazine hydrate (B1144303). orgsyn.orgchegg.comdoubtnut.com This method is a foundational approach for preparing hydrazones from corresponding ketones and aldehydes. orgsyn.org

Various catalysts can be employed to promote the condensation reaction, with acetic acid being one of the most frequently used. Thionyl chloride also serves as a potent reagent in related syntheses.

Acetic Acid: Glacial acetic acid is widely used as a catalyst in the synthesis of hydrazones from acetophenones. orgsyn.orgrasayanjournal.co.in It acts as a Brønsted acid, protonating the carbonyl group to facilitate the nucleophilic attack. rsc.orgresearchgate.net For instance, substituted acetophenone derivatives have been synthesized by refluxing equimolar amounts of 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine and various acetophenone derivatives in ethanol (B145695) with a catalytic amount of glacial acetic acid for 6–8 hours. rasayanjournal.co.in The use of acetic acid can prolong the reaction time if not used in optimal amounts but is often crucial for completion. orgsyn.org In some procedures, a solution of a hydrazine derivative in aqueous glacial acetic acid is added to a solution of acetophenone in glacial acetic acid, leading to the precipitation of the hydrazone product upon cooling. rsc.orgresearchgate.net

ReactantsCatalyst/SolventConditionsYieldReference
Acetophenone, Phenylhydrazine (B124118)Glacial Acetic Acid / WaterCooling in ice, 5 minutes48% rsc.orgresearchgate.net
Acetophenone, N,N-dimethylhydrazineGlacial Acetic Acid / EthanolReflux for 24 hours90-94% orgsyn.org
Substituted Acetophenones, 4-HPPGlacial Acetic Acid / EthanolReflux for 6-8 hours73-77% rasayanjournal.co.in

Thionyl Chloride: Thionyl chloride (SOCl₂) is recognized as a versatile reagent in organic synthesis, capable of acting as a catalyst or reactant. researchgate.netdoaj.org In the context of hydrazone-related synthesis, it has been effectively used to catalyze the condensation of 1-tosylhydrazine with substituted benzaldehydes, affording high yields (>85%) of 2-benzylidene-1-tosylhydrazines at room temperature. semanticscholar.org N-Acylhydrazones of o-hydroxyaryl ketones react with thionyl chloride to produce N-arylhydrazonoyl chlorides in good yields. arkat-usa.org Its utility stems from its ability to facilitate dehydration, a critical step in condensation reactions.

Microwave-assisted organic synthesis has emerged as an efficient and environmentally friendly method for preparing hydrazones and their derivatives. heteroletters.orgthepharmajournal.com This technique significantly reduces reaction times from hours to minutes, often leading to cleaner reactions and higher yields compared to conventional heating methods. heteroletters.orgthepharmajournal.comnih.gov

For example, the synthesis of 1-substituted phenyl-2-(1-phenyl-ethylidene)hydrazines was achieved by exposing acetophenone and substituted phenyl hydrazine in DMF to microwave irradiation at 200 W. nih.gov In another study, pyrazole (B372694) derivatives were synthesized by reacting chalcones (derived from acetophenone) with various hydrazines in ethanol with a few drops of glacial acetic acid under microwave irradiation for just one minute. thepharmajournal.com The direct, one-step synthesis of acid hydrazides from their corresponding acids and hydrazine hydrate has also been successfully performed under microwave irradiation in the absence of organic solvents, with reaction times of 4-12 minutes and yields of 82-96%. nih.gov

ReactantsConditionsTimeYieldReference
Fenamic acids, Hydrazine hydrate (Conventional)Two steps, Reflux15-28 hours64-86% nih.gov
Fenamic acids, Hydrazine hydrate (Microwave)300W, 250 °C, Closed vessel4-12 minutes82-96% nih.gov
Chalcones, Hydrazines (Microwave)Ethanol, Acetic acid1 minuteNot specified thepharmajournal.com

Solid-state and solvent-free synthesis represents a green chemistry approach to chemical reactions. High yields (>97%) of azines and related heterocyclic compounds like pyrazoles have been achieved by simply grinding solid hydrazine (H₃N⁺NHCO₂⁻) with dicarbonyl compounds. ewha.ac.kr These reactions proceed under ambient conditions without the need for catalysts or additives. The only byproducts are water and carbon dioxide, making the process environmentally benign, operationally simple, and scalable. This methodology offers a highly selective route for synthesizing compounds containing the hydrazine motif. ewha.ac.kr

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound is typically accomplished by using substituted precursors, namely by modifying the substituents on the phenyl ring of acetophenone.

By starting with appropriately substituted acetophenones, a wide array of this compound derivatives can be prepared. This strategy allows for the introduction of various functional groups onto the phenyl ring, thereby modulating the electronic and steric properties of the final hydrazone product.

A study on the synthesis of bioactive acetophenone derivatives involved the reaction of various substituted acetophenones (e.g., 4-bromo, 4-nitro, 4-methyl) with 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine. The reactions were carried out under reflux in ethanol with glacial acetic acid as a catalyst, yielding the corresponding substituted hydrazones. rasayanjournal.co.in Similarly, treatment of a series of substituted acetophenone 4-nitrophenylhydrazones with mercury(II) acetate (B1210297) in acetic acid has been shown to yield substituted phenylglyoxal (B86788) bis-(4-nitrophenylhydrazones). scispace.com

Substituent on Acetophenone Phenyl RingProductYieldReference
4-Nitro(E)-4-(2-(1-(4-nitrophenyl)ethylidene)hydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine77.21% rasayanjournal.co.in
4-Bromo(E)-4-(2-(1-(4-bromophenyl)ethylidene)hydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine73.34% rasayanjournal.co.in
4-Methyl(E)-4-(2-(1-(p-tolyl)ethylidene)hydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine75.75% rasayanjournal.co.in
None (Unsubstituted)(E)-4-(2-(1-phenylethylidene)hydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine76.40% rasayanjournal.co.in

Derivatization at the Hydrazine Moiety (e.g., Tosylhydrazines, Phenylhydrazones, Thiosemicarbazones, N-Substituted Hydrazines)

The versatile reactivity of the hydrazine group in this compound allows for the synthesis of a wide array of derivatives. These modifications are achieved by reacting acetophenone with appropriately substituted hydrazines, leading to compounds with diverse chemical properties and potential applications.

Tosylhydrazones: The reaction of an aldehyde or ketone with tosylhydrazine yields a tosylhydrazone. wikipedia.org For instance, acetophenone can be reacted with 4-methylbenzenesulfonohydrazide (B56588) to form the corresponding N'- (1-phenylethylidene) -4-methylbenzenesulfonohydrazide. A solvent-free grinding method has been shown to be a rapid and efficient way to produce these derivatives in excellent yields. nih.gov This method involves manually grinding a mixture of the ketone and 4-methylbenzenesulfonohydrazide in a mortar with a pestle. nih.gov The reaction is typically complete within minutes. nih.gov Alternatively, the synthesis can be carried out in solvents like ethanol, often with acid catalysis. wikipedia.orgtandfonline.com

Phenylhydrazones: Phenylhydrazones are synthesized through the condensation of acetophenone with phenylhydrazine. This reaction is commonly carried out in a solvent such as ethanol or glacial acetic acid. rsc.orgslideshare.netresearchgate.net The addition of a catalytic amount of acid, like glacial acetic acid, facilitates the reaction by protonating the carbonyl oxygen of acetophenone, thereby increasing its electrophilicity for nucleophilic attack by phenylhydrazine. rsc.org The reaction mixture is often heated to ensure completion, and upon cooling, the phenylhydrazone product typically precipitates and can be collected by filtration. rsc.orgslideshare.net

Thiosemicarbazones: The synthesis of thiosemicarbazones involves the reaction of acetophenone with thiosemicarbazide. mdpi.comjetir.org This condensation is often catalyzed by an acid, such as p-toluenesulfonic acid, and carried out in a solvent like ethanol under reflux. mdpi.comjetir.org The resulting thiosemicarbazones can exist as E/Z isomers, which can be distinguished by techniques like 1H-NMR spectroscopy. mdpi.com

N-Substituted Hydrazines: The synthesis of N-substituted hydrazines can be achieved through various methods, including the direct reductive alkylation of hydrazine derivatives. For example, α-picoline-borane can be used for the reductive alkylation of hydrazines. organic-chemistry.org Another approach involves the reaction of ketones with substituted hydrazines. For instance, acetophenone can be refluxed with anhydrous N,N-dimethylhydrazine in ethanol with a catalytic amount of glacial acetic acid to produce acetophenone N,N-dimethylhydrazone. orgsyn.org This N,N-dimethylhydrazone can then be converted to acetophenone hydrazone by an exchange reaction with anhydrous hydrazine. orgsyn.orgresearchgate.net

Table 1: Synthesis of this compound Derivatives

Derivative Type Reactants Catalyst/Solvent Key Reaction Conditions
Tosylhydrazone Acetophenone, 4-methylbenzenesulfonohydrazide Solvent-free grinding or Boron trifluoride etherate/Benzene (B151609) Grinding for 1-10 minutes at room temperature or stirring in benzene for 3 hours. nih.govtandfonline.com
Phenylhydrazone Acetophenone, Phenylhydrazine Glacial acetic acid/Ethanol Heating in a sand bath for 10 minutes, followed by cooling in an ice bath. slideshare.netresearchgate.net
Thiosemicarbazone Acetophenone, Thiosemicarbazide p-Toluenesulfonic acid/Ethanol Refluxing the reaction mixture. mdpi.com
N,N-dimethylhydrazone Acetophenone, N,N-dimethylhydrazine Glacial acetic acid/Ethanol Heating at reflux for 24 hours. orgsyn.org

Preparation of Related Azine Structures (e.g., Bisthis compound)

Bisthis compound, also known as acetophenone azine, is a symmetrical azine formed by the reaction of two equivalents of acetophenone with one equivalent of hydrazine. This reaction is typically a condensation reaction where hydrazine hydrate is reacted with acetophenone in a suitable solvent like ethanol. tandfonline.commdpi.com The reaction can be facilitated by the use of a heterogeneous catalyst, such as a nickel-based catalyst, which allows the reaction to proceed smoothly at room temperature. mdpi.com An alternative, though less common, method avoids the direct use of toxic hydrazine by employing the oxidative dimerization of N-lithioacetophenone imine. tandfonline.com This process involves the use of an oxidant like t-butyl peroxybenzoate in the presence of a copper salt such as copper iodide. tandfonline.com

Table 2: Synthetic Approaches to Bisthis compound

Method Reactants Reagents/Catalyst Solvent
Hydrazine Condensation Acetophenone, Hydrazine Hydrate Nickel-based heterogeneous catalyst Ethanol
Oxidative Dimerization N-lithioacetophenone imine t-butyl peroxybenzoate, Copper iodide Diethyl ether or Tetrahydrofuran

Purity Assessment and Isolation Techniques in Synthesis

The purity of synthesized this compound and its derivatives is crucial for their subsequent use. Several techniques are employed for both the isolation and purity assessment of these compounds.

Isolation Techniques:

Filtration: This is a primary method for isolating solid products that precipitate from the reaction mixture upon cooling or completion of the reaction. The crude product is collected on a filter and washed to remove residual reactants and solvent. rsc.orgslideshare.netresearchgate.net

Recrystallization: This is a common purification technique for solid compounds. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly, leading to the formation of purer crystals. tandfonline.com Ethanol is frequently used as a solvent for the recrystallization of hydrazone derivatives. researchgate.net

Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography is a valuable purification method. tandfonline.com

Distillation: Liquid products, such as acetophenone N,N-dimethylhydrazone, are often purified by fractional distillation under reduced pressure to separate them from unreacted starting materials and byproducts. orgsyn.org

Purity Assessment:

Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of a reaction and to assess the purity of the final product by comparing the number and Rf values of spots from the reaction mixture to those of the starting materials. nih.govresearchgate.net

Melting Point Determination: A sharp and well-defined melting point range is a good indicator of the purity of a crystalline solid.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the structure of the synthesized compounds and assessing their purity. nih.govmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the C=N bond in hydrazones, which typically shows a characteristic absorption band. researchgate.netrasayanjournal.co.in

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity. nih.gov

Structural Elucidation and Spectroscopic Characterization of 1 Phenylethylidene Hydrazine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of (1-phenylethylidene)hydrazine. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete picture of the proton and carbon environments can be assembled.

Proton NMR (¹H NMR) for Proton Environment and Chemical Shifts

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the this compound molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the phenyl group, the amine (-NH₂) protons, and the methyl (-CH₃) protons.

In a typical ¹H NMR spectrum recorded in deuterated chloroform (CDCl₃), the aromatic protons appear as a multiplet in the downfield region, generally between δ 7.26 and 7.65 ppm. nist.gov This region integrates to five protons, with the two protons ortho to the C=N group often shifted further downfield due to the anisotropic effect of the imine bond. The two protons of the hydrazine (B178648) (-NH₂) moiety typically present as a broad singlet around δ 5.38 ppm. nist.gov The broadness of this signal is characteristic of protons attached to nitrogen atoms, often due to quadrupole broadening and chemical exchange. The three protons of the methyl group give rise to a sharp singlet at approximately δ 2.14 ppm, indicative of an isolated methyl group attached to the imine carbon. nist.gov

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Integration
Aromatic (C₆H₅)7.26 - 7.65Multiplet (m)5H
Amine (NH₂)~5.38Broad Singlet (br s)2H
Methyl (CH₃)~2.14Singlet (s)3H
¹H NMR data for this compound. nist.gov

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Conformational Isomerism

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of the molecule. The spectrum of this compound shows distinct resonances for the imine carbon, the aromatic carbons, and the methyl carbon.

The most downfield signal, appearing around δ 147.5 ppm, is assigned to the imine carbon (C=N), reflecting its sp² hybridization and proximity to the electronegative nitrogen atoms. nist.gov The carbon of the phenyl ring directly attached to the imine group (quaternary carbon) is observed at approximately δ 139.5 ppm. nist.gov The remaining aromatic carbons resonate in the typical range of δ 125.8 to 128.4 ppm. nist.gov The aliphatic methyl carbon gives a signal in the upfield region, characteristically around δ 11.8 ppm. nist.gov The existence of geometric isomers (E/Z) is possible around the C=N double bond, which could lead to separate sets of signals in the ¹³C NMR spectrum, although often one isomer is predominantly formed.

Carbon Assignment Chemical Shift (δ) in ppm
Imine (C=N)~147.5
Aromatic (C-ipso)~139.5
Aromatic (CH)125.8 - 128.4
Methyl (CH₃)~11.8
¹³C NMR data for this compound. nist.gov

Two-Dimensional NMR Techniques for Structural Confirmation

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are invaluable for unambiguous structural confirmation.

¹H-¹H Correlation Spectroscopy (COSY): A COSY experiment would confirm the coupling between adjacent protons. For this compound, it would show correlations among the protons within the phenyl ring, helping to assign their specific positions (ortho, meta, para).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the aromatic proton signals (δ 7.26-7.65) to their corresponding aromatic carbon signals (δ 125.8-128.4) and the methyl proton signal (δ 2.14) to the methyl carbon signal (δ 11.8).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is dominated by absorptions corresponding to N-H and C=N bonds.

The most prominent features in the IR spectrum are the stretching vibrations of the hydrazine N-H bonds, which typically appear as two broad bands around 3385 cm⁻¹ and 3302 cm⁻¹. nist.gov The presence of two bands is characteristic of a primary amine (-NH₂) group. A strong absorption band observed around 1590-1608 cm⁻¹ is assigned to the C=N (imine) stretching vibration, confirming the formation of the hydrazone. nist.gov Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C-H stretching of the methyl group appears just below 3000 cm⁻¹, with a strong signal noted at 2921 cm⁻¹. nist.gov

Vibrational Mode Absorption Range (cm⁻¹) Intensity
N-H Stretch~3385, ~3302Broad
Aromatic C-H Stretch>3000Medium
Aliphatic C-H Stretch~2921Very Strong
C=N Stretch (Imine)~1590Very Strong
Characteristic IR absorption bands for this compound. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within the conjugated system of this compound. The chromophore consists of the phenyl ring in conjugation with the C=N double bond of the hydrazone moiety.

The precursor, acetophenone (B1666503), exhibits a strong absorption band (π→π* transition) around 241 nm and a weaker band (n→π* transition) near 280 nm. The formation of the hydrazone extends the conjugated system, which is expected to cause a bathochromic (red) shift in the absorption maxima to longer wavelengths. While specific high-resolution data for this compound is not widely published, related hydrazone derivatives are known to exhibit strong absorption maxima (λmax) in the UV region, often ranging from 355 to 385 nm. This significant shift confirms the formation of the new, larger conjugated system characteristic of the hydrazone product.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of this compound, as well as to study its fragmentation patterns under ionization.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement. For this compound (C₈H₁₀N₂), the protonated molecule [M+H]⁺ has a calculated mass-to-charge ratio (m/z) of 135.0917. Experimental findings show a measured m/z of 135.0918, which is in excellent agreement and confirms the molecular formula. nist.gov

The fragmentation of the molecular ion in the mass spectrometer typically proceeds through the cleavage of the weakest bonds. Plausible fragmentation pathways for this compound include:

Loss of a methyl radical (•CH₃): Cleavage of the bond between the methyl group and the imine carbon would result in a fragment ion at m/z 120.

Formation of a phenyl cation: Cleavage of the bond between the phenyl ring and the imine carbon could lead to a phenyl cation (C₆H₅⁺) at m/z 77.

Loss of nitrogen: Fragmentation involving the loss of N₂ could also occur, leading to other characteristic ions.

Analysis of these fragmentation patterns provides corroborating evidence for the proposed molecular structure.

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies

Role as Nucleophiles and Electrophiles in Organic Reactions

(1-Phenylethylidene)hydrazine possesses both nucleophilic and electrophilic characteristics, making it a valuable synthon in organic chemistry. The nitrogen atoms of the hydrazone group are nucleophilic, with the amino-type nitrogen being the more reactive of the two. soeagra.com Conversely, the carbon atom of the azomethine group can exhibit both electrophilic and nucleophilic character. soeagra.com

As a bidentate nucleophile, this compound can react with electrophilic reagents at either the nitrogen atom or the carbon atom of the azomethine group. soeagra.comresearchgate.net Strong bases can deprotonate the hydrazone to form anionic species, which are potent nucleophiles. soeagra.com Furthermore, nucleophiles can attack the electrophilic carbon of the azomethine moiety, leading to addition or substitution products. soeagra.com

The nucleophilic nature of hydrazones is harnessed in various C-C bond-forming reactions. For instance, they are recognized as effective nucleophilic radical acceptors, which has led to the development of several reductive C-C bond-forming reactions. nih.gov

Reactions Involving the C=N (Azomethine) Moiety

The C=N double bond is a key functional group in this compound, and its reactivity is central to many of the compound's transformations.

Hydrolysis Mechanisms and Reversibility of Hydrazone Formation

The formation of this compound from acetophenone (B1666503) and hydrazine (B178648) is a reversible condensation reaction. soeagra.com The reaction is typically catalyzed by acid and involves the nucleophilic attack of hydrazine on the carbonyl carbon of acetophenone, followed by dehydration. soeagra.com

The hydrolysis of the hydrazone, the reverse reaction, is also an important process. The rate of both formation and hydrolysis can be influenced by the electronic properties of the substituents on the hydrazine and the carbonyl compound. Hydrazones derived from hydrazines with electron-withdrawing groups tend to form and hydrolyze more rapidly, especially in aqueous solutions at neutral pH. rsc.orgresearchgate.net This is attributed to the increased electrophilicity of the resulting hydrazone, which makes it less stable than those derived from hydrazines with electron-donating groups. researchgate.net The reversibility of hydrazone formation is a key principle in dynamic combinatorial chemistry. rsc.orgnih.gov

Reductions (e.g., Wolff-Kishner Reduction, Bamford-Stevens Reaction, Shapiro Reaction)

This compound and its derivatives are important intermediates in several named reduction reactions that convert the carbonyl group of the parent ketone into a methylene (B1212753) group or an alkene.

Wolff-Kishner Reduction: This reaction reduces the carbonyl group of aldehydes and ketones to a methylene group. ucla.eduaskfilo.com The process begins with the condensation of acetophenone with hydrazine to form this compound. ucla.edubrainly.in This hydrazone is then treated with a strong base, such as potassium hydroxide, at high temperatures, typically in a high-boiling solvent like ethylene (B1197577) glycol. askfilo.comlibretexts.orglibretexts.org The mechanism involves the deprotonation of the hydrazone, followed by a series of steps that lead to the elimination of nitrogen gas and the formation of a carbanion, which is then protonated to yield the final alkane product, ethylbenzene. ucla.eduaskfilo.comlibretexts.orglibretexts.org

Reaction Substrate Reagents Product
Wolff-Kishner ReductionAcetophenone1. H₂NNH₂ 2. KOH, heatEthylbenzene

Bamford-Stevens Reaction: This reaction converts tosylhydrazones, derived from aldehydes or ketones, into alkenes upon treatment with a strong base. wikipedia.orgorganic-chemistry.org The reaction can be performed in either protic or aprotic solvents, which influences the reaction mechanism and product distribution. organic-chemistry.orgjk-sci.com In protic solvents, the reaction is thought to proceed through a carbocation intermediate, while in aprotic solvents, a carbene intermediate is formed. jk-sci.comquimicaorganica.org The Bamford-Stevens reaction typically yields the more substituted (thermodynamic) alkene product. jk-sci.comadichemistry.com

Shapiro Reaction: A modification of the Bamford-Stevens reaction, the Shapiro reaction also involves the base-induced decomposition of tosylhydrazones to form alkenes. wikipedia.orgorganic-chemistry.org However, it utilizes two equivalents of an organolithium reagent as the base. wikipedia.orgorganic-chemistry.org A key advantage of the Shapiro reaction is that the intermediate dianion is less prone to rearrangement compared to the carbene and carbocation intermediates of the Bamford-Stevens reaction. organic-chemistry.org The Shapiro reaction generally leads to the formation of the less substituted (kinetic) alkene product. adichemistry.com

Reaction Key Intermediate Product Outcome
Bamford-StevensCarbocation (protic) or Carbene (aprotic)More substituted alkene
ShapiroDianionLess substituted alkene

Oxidative Transformations (e.g., Oxidative Sulfonylation)

This compound and other hydrazones can undergo various oxidative transformations. One notable example is oxidative sulfonylation. This reaction allows for the introduction of a sulfonyl group into the hydrazone structure.

Recent research has demonstrated efficient methods for the oxidative C(sp²)–H sulfonylation of aldehyde hydrazones using electrochemical approaches. thieme-connect.comresearchgate.net These methods can utilize sodium sulfinates or sulfinic acids as the sulfonylating agents and provide access to a variety of sulfonylated hydrazones in good yields. thieme-connect.comresearchgate.net Mechanistic studies suggest that these transformations often proceed through a radical pathway. thieme-connect.com Another approach involves a copper/silver co-catalyzed oxidative sulfonylation of hydrazones, which can be used to synthesize β-ketosulfones and N-acylsulfonamides. acs.org Additionally, a metal-free method for the oxo-sulfonylation of aldehyde-derived hydrazones has been developed using sulfinic acid and oxygen as a green oxidant. nih.gov

Formation of Nitrogen-Containing Heterocycles

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

Pyrazole (B372694) Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.org This reaction can also be effectively employed for the synthesis of 4-formylpyrazoles from hydrazones like this compound. researchgate.net

Indole (B1671886) Synthesis (e.g., Fischer Indole Cyclization)

This compound, also known as acetophenone phenylhydrazone, is a key intermediate in the Fischer indole synthesis, a powerful and long-standing method for synthesizing indoles. byjus.comwikipedia.orgscienceinfo.com This reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine (like phenylhydrazine) and a carbonyl compound (in this case, acetophenone). byjus.comscienceinfo.comnih.gov The synthesis can often be performed as a "one-pot" reaction without the need to isolate the hydrazone intermediate. byjus.comijarsct.co.in

The mechanism of the Fischer indole synthesis has been extensively studied and is generally understood to proceed through several key steps: vedantu.com

Formation of Phenylhydrazone: Phenylhydrazine (B124118) reacts with acetophenone to form this compound. alfa-chemistry.com

Tautomerization: Under acidic conditions, the hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. wikipedia.orgvedantu.com This step is crucial and requires the presence of an alpha-hydrogen in the original carbonyl compound. vedantu.com

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: The protonated enamine undergoes an irreversible electrocyclic rearrangement, specifically a wikipedia.orgwikipedia.org-sigmatropic rearrangement, which results in the cleavage of the N-N bond and the formation of a new C-C bond. byjus.comscienceinfo.comnih.gov This step is often considered the rate-determining step. nih.gov

Aromatization and Cyclization: The resulting diimine intermediate rearomatizes, and subsequent intramolecular attack by the nucleophilic amine group leads to the formation of a cyclic aminoindoline (or aminal). byjus.comwikipedia.org

Elimination of Ammonia (B1221849): Under the acidic conditions, a molecule of ammonia (NH₃) is eliminated, leading to the formation of the stable, aromatic indole ring. wikipedia.orgvedantu.com

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the final indole product. wikipedia.orgnih.gov The choice of acid catalyst is important, with both Brønsted acids (like HCl, H₂SO₄, and polyphosphoric acid) and Lewis acids (such as ZnCl₂, BF₃, and AlCl₃) being effective. wikipedia.orgnih.gov

Table 1: Key Steps in the Fischer Indole Synthesis of 2-Phenylindole from this compound

StepDescriptionIntermediate
1TautomerizationEnamine
2 wikipedia.orgwikipedia.org-Sigmatropic RearrangementDiimine
3Aromatization & CyclizationAminoindoline
4Ammonia Elimination2-Phenylindole

Formation of Azines and Other Diaza Analogs

This compound can undergo further reactions to form azines. Azines are compounds containing the R₂C=N-N=CR₂ functional group. sathyabama.ac.in Symmetrical azines are typically formed by the condensation of two equivalents of a carbonyl compound with one equivalent of hydrazine. sathyabama.ac.in However, they can also be formed from pre-existing hydrazones. wikipedia.org

Specifically, this compound, when derived from hydrazine itself (H₂N-NH₂), can condense with a second equivalent of a carbonyl compound (like acetophenone) to yield the corresponding azine. wikipedia.org The reaction is essentially the formation of a second C=N bond, resulting in a symmetrical or unsymmetrical azine depending on the carbonyl compound used in the second step. sathyabama.ac.inwikipedia.org The formation of acetophenone azine has been achieved through various methods, including the oxidative dimerization of acetophenone imine anion. tandfonline.com

The formation of azines from hydrazones is a known transformation and can sometimes be an undesired side reaction during the synthesis of hydrazones if reaction conditions are not carefully controlled. researchgate.netorgsyn.org For example, keeping the temperature low during the removal of volatile materials in hydrazone synthesis is crucial to minimize azine formation. orgsyn.org Various catalytic systems, including iodine, have been reported to facilitate the rapid synthesis of symmetrical azines from carbonyl compounds and hydrazine hydrate (B1144303). researchgate.net

Ligand Properties and Coordination with Metal Ions

Hydrazones, including this compound and its derivatives, are a significant class of ligands in coordination chemistry due to their versatile chelating abilities and the diverse biological activities of their metal complexes. rsc.orgresearchgate.net

Chelating Capability and Ligand Type (e.g., Bidentate, Tridentate)

Hydrazones possess both carbonyl and imine functional groups, which enables them to chelate with metal ions to form stable complexes with varied geometries. rsc.org The coordination behavior of hydrazones is highly adaptable, and they can act as neutral or, upon deprotonation, as monoanionic ligands. acs.org

Depending on the specific structure of the hydrazone, they can function as bidentate, tridentate, or even tetradentate ligands. tandfonline.comrsc.org For example, aroylhydrazones are often tridentate iron chelators. nih.gov In many complexes, hydrazone derivatives coordinate to the metal center in a bidentate fashion through the imine nitrogen atom and the enolic or ketonic oxygen atom. tandfonline.comnih.gov The specific coordination mode can be influenced by the presence of other donor groups within the ligand backbone. For instance, the introduction of a pyridine (B92270) group can lead to a κ³N,N,N coordination mode, while a salicylaldehyde (B1680747) moiety can result in κ³N,N,O coordination. acs.orgnih.gov

Formation and Characterization of Metal Complexes (e.g., Zn(II), Cu(II), Ni(II), Co(II))

A wide array of transition metal complexes involving hydrazone ligands derived from acetophenone have been synthesized and characterized. These include complexes with metal ions such as Zn(II), Cu(II), Ni(II), and Co(II). tandfonline.comnih.gov The synthesis typically involves the reaction of the hydrazone ligand with a metal salt in a suitable solvent. chemistryjournal.net

Characterization of these complexes is performed using a variety of spectroscopic and analytical techniques:

Elemental Analysis: To determine the metal-to-ligand stoichiometry. chemistryjournal.net

Infrared (IR) Spectroscopy: To identify the coordination sites. A shift in the C=N and C=O stretching frequencies upon complexation provides evidence of the ligand's coordination to the metal ion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution. tandfonline.com

Electronic (UV-Vis) Spectroscopy and Magnetic Susceptibility Measurements: To infer the geometry of the metal complexes (e.g., octahedral, square planar). tandfonline.comnih.gov

X-ray Crystallography: To provide definitive structural information, including bond lengths and angles within the coordination sphere. researchgate.net

Studies on complexes of p-substituted acetophenone benzoylhydrazones with Co(II), Ni(II), and Cu(II) have shown that they can adopt square planar or octahedral geometries depending on the counter-ion present. tandfonline.com Zinc(II) complexes with acetophenone acylhydrazones have also been synthesized, where the ligands coordinate through the carbonyl oxygen and imine nitrogen atoms. tandfonline.com

Table 2: Common Geometries of Metal Complexes with Acetophenone Hydrazone Derivatives

Metal IonAnionGeometry
Co(II), Ni(II), Cu(II)ChlorideSquare Planar tandfonline.com
Co(II), Ni(II), Cu(II)SulfateOctahedral tandfonline.com
Zn(II)ChlorideOrthorhombic tandfonline.com

Redox Behavior and Electrochemical Properties of Complexes

The metal complexes of hydrazones can exhibit interesting redox behavior, which is often influenced by both the metal center and the ligand. acs.org The redox non-innocence of the hydrazone ligand means that it can actively participate in electron transfer processes. acs.org

Cyclic voltammetry (CV) is a key technique used to investigate the electrochemical properties of these complexes. electrochemsci.org Studies on pyridyl aroyl hydrazone complexes of Fe, Co, Ni, Cu, and Zn have revealed both metal-based (e.g., M(III)/M(II) or M(II)/M(I)) and ligand-based redox events. acs.org The ligand-based reduction is often associated with the addition of an electron to the C=N bond. acs.org

The electrochemical behavior is crucial for applications such as electrocatalysis. For instance, some Ni(II) complexes with pyridyl aroyl hydrazone ligands have been shown to be active in electrocatalytic hydrogen evolution, operating through a ligand-centered pathway. acs.org The redox properties of hydrazone complexes containing ferrocene (B1249389) have also been extensively studied due to their potential applications as chemosensors for metal ions. chemrxiv.org

Conformational Analysis and Isomerism

Hydrazones, including this compound, can exhibit isomerism due to the presence of the C=N double bond. nih.gov This leads to the possibility of E and Z stereoisomers. mdpi.com The interconversion between these isomers can occur both thermally and photochemically. nih.gov

The E isomer is generally the more thermodynamically stable form. nih.gov Irradiation with UV light can induce conversion from the more stable E form to the less stable Z isomer. nih.govresearchgate.net The back-isomerization from Z to E can be triggered by either light or heat. researchgate.net The stability of the isomers and the ease of isomerization can be influenced by factors such as intramolecular hydrogen bonding and the electronic and steric effects of substituents. nih.gov

In solution, some hydrazone derivatives can also exist in equilibrium between different tautomeric forms, such as imino and amino tautomers. rsc.org The specific isomer and tautomer present can be determined using techniques like NMR spectroscopy in solution and X-ray crystallography in the solid state. rsc.org For many arylhydrazones, the Z isomer is thermodynamically more stable than the corresponding E isomer, and the interconversion at room temperature is often very slow. mdpi.com

Computational and Theoretical Chemistry of 1 Phenylethylidene Hydrazine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For derivatives of (1-Phenylethylidene)hydrazine, DFT calculations have been employed to predict and validate molecular geometries, analyze electronic orbitals, map electrostatic potentials, and predict spectroscopic properties. These calculations are often performed using functionals like B3LYP, which provides a balance between accuracy and computational cost. imist.makoreascience.kr

Geometry optimization is a fundamental DFT procedure that determines the lowest energy arrangement of atoms in a molecule. For compounds related to this compound, such as 1,2-bisthis compound, theoretical calculations have been used to optimize the molecular structure. researchgate.net The computed structural parameters, including bond lengths and angles, are then compared with experimental data obtained from techniques like X-ray crystallography to validate the accuracy of the computational method. researchgate.netaaup.edu

Studies on various hydrazine (B178648) derivatives show an excellent agreement between structural parameters calculated using DFT (e.g., at the B3LYP/6-31G(d) level of theory) and those determined experimentally. imist.makoreascience.kr For instance, in a study of N-(2,4-dinitro-phenyl)-N'-(1-phenyl-ethylidene)-hydrazine, the DFT method was shown to reproduce the crystal structure effectively. koreascience.kr This validation confirms that the chosen level of theory can reliably describe the molecular geometry.

Table 1: Comparison of Selected Experimental and Calculated Geometrical Parameters for a this compound Derivative (Note: Data is representative of typical findings in the literature for similar structures.)

ParameterBond/AngleExperimental Value (Å/°)Calculated Value (DFT) (Å/°)
Bond LengthC=N1.2851.289
Bond LengthN-N1.4121.410
Bond LengthC-C (phenyl)1.390 (avg)1.392 (avg)
Bond AngleC-N-N116.5116.8
Bond AngleC-C=N118.2118.5

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. nih.gov For hydrazine derivatives, the HOMO is often localized on the phenyl rings and the hydrazine moiety, indicating these are the primary sites for electrophilic attack. The LUMO is typically distributed over the entire molecule. DFT calculations provide precise energy values for these orbitals, allowing for the prediction of reactivity. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Properties for a this compound Derivative (Note: Values are illustrative based on typical DFT calculations for related compounds.)

ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy-1.80
HOMO-LUMO Energy Gap (ΔE)4.45

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.decore.ac.uk The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential values. nih.govwolfram.com

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms. nih.govuni-muenchen.de

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are favorable for nucleophilic attack. nih.govuni-muenchen.de

Green regions denote neutral or near-zero potential. nih.gov

For this compound systems, MEP analysis typically reveals that the most negative potential is concentrated around the nitrogen atoms of the hydrazine group, identifying them as the primary sites for electrophilic interaction. researchgate.net The hydrogen atoms of the phenyl group and the amine group often show positive potential, marking them as sites for nucleophilic interaction. aaup.edu

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited-state properties of molecules, such as electronic absorption spectra (UV-Vis). koreascience.kr By calculating the transition energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λ_max). researchgate.net

Theoretical UV-Vis spectra calculated for derivatives of this compound have shown good correlation with experimental spectra. koreascience.kr This allows for the assignment of specific electronic transitions, such as π→π* and n→π*, which are characteristic of the aromatic rings and the C=N-N moiety. For example, studies on related hydrazine compounds have successfully used TD-DFT to discuss and interpret their UV-Vis spectra. koreascience.krnih.gov

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Adsorption Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. irbbarcelona.org This technique provides detailed information about the dynamic behavior of systems, including intermolecular interactions and the adsorption of molecules onto surfaces. researchgate.netuni-paderborn.de

For hydrazine derivatives, MD simulations have been particularly useful in understanding their behavior as corrosion inhibitors. researchgate.net Simulations can model the interaction between a molecule like 1,2-bisthis compound and a metal surface (e.g., mild steel). The simulations reveal the preferred adsorption orientation of the molecule on the surface. For instance, a nearly flat or parallel orientation allows for maximum surface coverage and effective inhibition, facilitated by the interaction of the molecule's π-electrons (from phenyl rings) and heteroatoms (nitrogen) with the metal's d-orbitals. researchgate.net The interaction energy calculated from these simulations quantifies the strength of adsorption, corroborating experimental findings. researchgate.net

Hirshfeld Surface Analysis and Energy Frameworks for Crystal Packing Insights

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, providing a map of its close contacts with neighboring molecules. researchgate.netnih.gov

H···H contacts: Typically the most abundant, representing van der Waals forces. researchgate.netnih.gov

C···H/H···C contacts: Indicative of C-H···π interactions between phenyl rings. nih.gov

N···H/H···N contacts: Corresponding to hydrogen bonds. nih.gov

By decomposing the Hirshfeld surface, it is possible to determine the percentage contribution of each type of interaction to the total surface area, offering a detailed understanding of the forces that govern the crystal structure. researchgate.netresearchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques used to establish a mathematical relationship between the structural or property-describing features of a chemical compound and its biological activity or physicochemical properties. These models are instrumental in understanding how a molecule's structure influences its behavior and in predicting the properties of new, untested compounds. For this compound and related hydrazone systems, QSAR/QSPR studies provide valuable insights into their reactivity, spectral characteristics, and biological activities.

The foundation of QSAR/QSPR modeling lies in the correlation of molecular descriptors with experimentally determined data. Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, including its physicochemical, topological, electronic, and steric properties. In the context of this compound derivatives, these descriptors are correlated with experimental outcomes such as reaction rates, spectral absorption maxima (λmax), and biological endpoints like inhibitory concentrations (IC50).

Studies on hydrazone derivatives have successfully identified key structural fragments and descriptors that influence their activity. For instance, in a series of benzothiazole-linked hydrazone hybrids, a QSAR model was developed where the experimental data on α-amylase inhibition was used as the endpoint. The model's reliability was confirmed by a high determination coefficient for the validation set (r²VAL = 0.8739), indicating a strong correlation between the selected molecular descriptors and the observed biological activity nih.gov.

The types of molecular descriptors frequently employed in the study of hydrazone systems can be categorized as follows:

Physicochemical Descriptors: These relate to properties like hydrophobicity (LogP), molar refractivity (MR), and solubility (LogS). They are crucial for understanding how a molecule might interact within a biological system.

Topological Descriptors: These are numerical representations of molecular topology, such as connectivity indices and shape indices. They describe the size, shape, and degree of branching in a molecule.

Electronic Descriptors: These quantify the electronic aspects of a molecule, including partial charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO). These are particularly important for predicting reactivity.

Constitutional Descriptors: These provide basic information about the molecular composition, such as molecular weight, atom counts, and the number of specific bonds.

The following interactive table summarizes various molecular descriptors and their correlation with experimental data in studies involving hydrazone derivatives.

Descriptor CategorySpecific Descriptor ExamplesCorrelated Experimental DataReference
PhysicochemicalLog S (Aqueous Solubility), MR (Molar Refractivity)Anticancer activity (PIC50) jppres.com
TopologicalEstate_VSA2, FractionCSP3Antioxidant (DPPH radical scavenging) activity nih.gov
ElectronicHOMO-LUMO energy gapNonlinear optical (NLO) properties, Reactivity acs.orgtandfonline.com
ConstitutionalNumber of nitrogen-nitrogen bonds, Percentage of carbon atomsActivation energy, Reactivity kaggle.com

A primary application of robust QSAR/QSPR models is the prediction of the chemical behavior and properties of novel compounds based solely on their structural features, thereby guiding synthesis and experimental testing. By inputting the calculated descriptors for a new this compound derivative into a validated QSAR equation, its activity or property can be estimated before it is ever synthesized in a lab.

For example, a QSAR study on benzylidene hydrazine benzamide (B126) derivatives yielded a specific equation to predict anticancer activity against the A549 human lung cancer cell line jppres.com. The best-fit equation was determined as:

PIC50 = 0.738 (± 0.217) Log S - 0.031 (± 0.007) rerank + 0.017 (± 0.016) MR - 1.359 (± 1.381)

This equation demonstrates that the anticancer activity (expressed as PIC50) is influenced by the compound's aqueous solubility (Log S), a scoring function from docking simulations (rerank score), and its molar refractivity (MR). Such an equation serves as a powerful tool for designing new derivatives with potentially enhanced potency jppres.com.

Furthermore, Density Functional Theory (DFT) calculations are widely used to determine electronic properties that predict chemical behavior. Parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical. The HOMO-LUMO energy gap (Egap) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity acs.org. For a series of novel thiazole-based hydrazones, the Egap was calculated, and it was found that altering substituents on the phenyl ring systematically changed the gap, allowing for the prediction of relative reactivity across the series acs.org. Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, offering a visual guide to the molecule's reactive behavior tandfonline.com.

Conformational Analysis using Theoretical Methods

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, which possesses several rotatable bonds, theoretical methods are essential for understanding its three-dimensional structure, stability, and the energy barriers between different conformations. This knowledge is crucial as the specific conformation of a molecule often dictates its biological activity and chemical reactivity.

Theoretical methods, particularly ab initio and Density Functional Theory (DFT) calculations, are powerful tools for exploring the potential energy surface (PES) of a molecule. By calculating the energy of the molecule as a function of its dihedral angles, researchers can identify energy minima, which correspond to stable conformers, and transition states (saddle points), which represent the energy barriers to interconversion.

For hydrazone derivatives, a key conformational feature is the potential for E and Z isomerism about the C=N double bond. Theoretical studies have shown that for many hydrazones, the E isomer is significantly more stable than the Z form conicet.gov.ar. Additionally, rotation around the N-N and C-N single bonds leads to multiple possible conformers. DFT calculations at the B3LYP/6-311++G(d,p) level for an acyl-substituted hydrazone indicated that the most stable form is the hydrazo-E-syn conformer, which is stabilized by an intramolecular hydrogen bond forming a pseudo-six-membered ring conicet.gov.ar.

The choice of theoretical method and basis set is critical for obtaining accurate results. Studies on hydrazine and its derivatives have employed various levels of theory to investigate their conformational landscapes. For instance, DFT calculations using the M06-2X functional and the 6-311+g(d,p) basis set have been used to study the hydrolysis mechanism of hydrazones, which is inherently dependent on their conformation nih.gov. Similarly, the B3LYP/6-31G(d,p) level of theory has been successfully used to optimize geometries and compare them with experimental X-ray diffraction data for triazine-based hydrazones, showing excellent correlation mdpi.com.

The following interactive table summarizes key findings from theoretical conformational analyses of hydrazine and related hydrazone systems.

Compound/SystemTheoretical MethodKey FindingsReference
Acyl-substituted hydrazoneDFT (B3LYP/6-311++G(d,p))The E form is 4.4 kcal/mol more stable than the Z form. The most stable conformer is stabilized by an intramolecular hydrogen bond. conicet.gov.ar
HydrazineAb initio calculationsThe equilibrium conformation is the gauche form with C2 symmetry. The calculated rotational barriers are 12.0 kcal/mol (syn) and 1.6 kcal/mol (anti). researchgate.net
Triazine-based hydrazonesDFT (B3LYP/6-31G(d,p))Optimized geometric parameters showed excellent correlation with experimental X-ray diffraction results. mdpi.com
Thiazole-based hydrazonesDFT (B3PW91/6-311G(d,p))Calculations explored electronic, structural, and chemical properties, including the HOMO-LUMO energy gap which varied with substitution. acs.org

These theoretical investigations provide a detailed picture of the conformational preferences and the dynamics of interconversion for this compound and its analogs, which is fundamental to predicting their chemical and biological behavior.

Advanced Research Applications in Organic Synthesis and Functional Materials

Role as Versatile Synthetic Intermediates and Building Blocks

(1-Phenylethylidene)hydrazine and its related hydrazone derivatives are highly valued as versatile intermediates in organic synthesis, primarily due to the reactivity of the hydrazone moiety. This functional group serves as a robust synthon for the construction of a wide array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science.

The C=N-NH fragment within the molecule provides multiple reactive sites for electrophilic and nucleophilic attacks, enabling diverse chemical transformations. mdpi.com Hydrazones are extensively used for preparing heterocyclic systems such as pyrazoles, pyrroles, and thiophenes. mdpi.commdpi.com For instance, research has demonstrated the synthesis of complex thiophene (B33073) derivatives through the heterocyclization of specific sulfur-containing compounds in the presence of hydrazine (B178648), leading to the formation of molecules like (1Z,2E)-1-(3-Methyl-5-methylidenedihydrothiophen-2(3H)-ylidene)-2-(1-phenylethylidene)hydrazine. mdpi.com This highlights the direct incorporation of the this compound structure into more complex heterocyclic frameworks.

Furthermore, the chemical properties of arylhydrazone derivatives allow for transformations such as alkylation and acylation at the NH nucleophilic center, or their participation in cycloaddition reactions to form new rings. mdpi.com The combination of the thiazolo[3,2-a]pyrimidine platform with an arylhydrazone moiety is being explored as a promising avenue for developing new medicinal products, underscoring the importance of hydrazones as foundational building blocks. mdpi.com The synthesis of various hydrazide and hydrazone derivatives is a key step in creating compounds with potential anticancer and antimicrobial activities. nih.govnih.govmdpi.com

Application in the Construction of Supramolecular Assemblies

The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The structural characteristics of this compound make it and its derivatives suitable candidates for designing self-assembling systems. The hydrazone functional group is particularly adept at forming strong intermolecular hydrogen bonds via its N-H donor and C=N acceptor sites.

Research on a closely related arylhydrazone derivative of 3-nitrophenylthiazolo[3,2-a]pyrimidine has shown that different types of non-covalent interactions, including hydrogen and chalcogen bonding, can dictate the formation of the supramolecular architecture. mdpi.com In the crystalline phase, these interactions drive the self-assembly of molecules into centrosymmetric racemic dimeric structures. mdpi.com This demonstrates the capacity of the arylhydrazone fragment to act as a key recognition site, guiding the organization of molecules into well-defined patterns. The ability of these molecules to form such ordered assemblies is fundamental to the bottom-up construction of functional nanomaterials.

Use as Auxiliaries in Chiral Synthesis

In asymmetric synthesis, a chiral auxiliary is an optically active compound that is temporarily incorporated into a synthesis to guide the formation of a specific enantiomer of the product. wikipedia.org While the direct use of this compound as a chiral auxiliary is not widely documented, as the compound itself is typically achiral, its chemical precursors and related structures are central to this field.

Specifically, the chiral amine (S)-1-Phenylethylamine is a well-established and frequently used chiral auxiliary. rsc.orgsigmaaldrich.com It can be used as both a chiral auxiliary and a nitrogen atom donor in the synthesis of enantiomerically pure compounds, such as azetidine-2,4-dicarboxylic acids. rsc.org The temporary attachment of such an auxiliary can influence the stereoselectivity of subsequent reactions, after which it can be removed and recycled. sigmaaldrich.com The development of diastereoselective transformations using chiral auxiliaries is a cornerstone of modern organic synthesis, enabling the creation of enantiomerically pure pharmaceuticals and natural products. researchgate.net

Exploration in Material Science Research (e.g., Liquid Crystals, Conducting Materials)

The rigid, aromatic structure of this compound provides a molecular scaffold that is conducive to the formation of ordered phases, making its derivatives promising candidates for materials science applications, particularly in liquid crystals and conducting polymers.

Liquid Crystals: Liquid crystals are states of matter that have properties between those of conventional liquids and solid crystals. rsc.org The rod-like shape of molecules containing phenyl and hydrazone groups is a common feature in liquid crystalline materials. researchgate.net Research on symmetrical 1,2-bis(4-alkoxybenzylidene)hydrazines, which share the core hydrazone structure, has demonstrated their ability to form enantiotropic liquid crystalline materials, exhibiting both smectic and nematic mesophases. researchgate.net Similarly, acylhydrazone-based molecules have been investigated as photochromic liquid crystals, where light can be used to modulate their self-organization and mesomorphic properties. nih.gov These examples strongly suggest that derivatives of this compound, with appropriate modification of the molecular structure (e.g., addition of long alkyl chains), could be designed to exhibit liquid crystalline behavior.

Conducting Materials: Conducting polymers are organic polymers that conduct electricity. nih.gov Hydrazine and its derivatives have been explored for modifying or synthesizing conducting polymers. For example, hydrazine can be used to reduce and functionalize polyaniline, a common conducting polymer, to alter its properties. mdpi.com The incorporation of hydrazine-based moieties into polymer chains is a strategy for developing new conductive materials. jchemrev.comjchemrev.com The nitrogen atoms and conjugated π-system in this compound could, in principle, be integrated into a polymer backbone, facilitating charge transport and potentially leading to novel semiconducting or conducting materials.

Investigation as Corrosion Inhibitors: Adsorption Mechanisms and Surface Interactions

One of the most extensively researched applications of this compound and its derivatives is in the field of corrosion prevention. These compounds have proven to be effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The adsorption process is facilitated by the presence of heteroatoms (nitrogen), aromatic rings, and the C=N double bond. These features act as active centers for adsorption, allowing the molecule to attach to the metal surface through a combination of physical (electrostatic) and chemical (covalent bond formation) interactions.

Studies have shown that the inhibition efficiency of these compounds increases with their concentration. The adsorption of these inhibitor molecules on the mild steel surface has been found to obey the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface.

Below is a data table summarizing research findings on the corrosion inhibition efficiency of a this compound derivative.

Inhibitor Concentration (M)Temperature (°C)Inhibition Efficiency (%)
0.0053083.8
0.0043087.2
0.0054080.7
0.0055072.4
0.0056068.5

Catalytic Applications (e.g., Organocatalysis)

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The field has grown into a major pillar of chemical synthesis, alongside metal and enzymatic catalysis. The hydrazine and hydrazide functionalities are key components in the design of novel organocatalysts.

While this compound itself is not a widely reported organocatalyst, its structural motifs are present in molecules designed for catalytic purposes. For example, new chiral hydrazinoalcohol organocatalysts have been designed and synthesized for enantioselective Diels-Alder reactions, achieving good yields and enantioselectivity. clockss.org Furthermore, cyclic hydrazine and hydrazide-type molecules have been screened for their catalytic efficiency in Diels-Alder reactions. clockss.org The nucleophilic nitrogen atoms of the hydrazine group are crucial for the catalytic cycle in many of these systems, often proceeding through enamine or iminium ion intermediates. The "α-heteroatom effect" in hydrazines can enhance their nucleophilicity, making them advantageous as nitrogen-based heterocyclic organocatalysts. clockss.org These examples underscore the potential for developing novel catalysts based on the this compound scaffold for a range of asymmetric transformations.

Structure Activity Relationship Studies in the Context of Biological Interactions

Investigation of Hydrazone Derivatives as Scaffolds for Bioactive Molecules

The hydrazone framework is a privileged scaffold in medicinal chemistry due to its synthetic accessibility and the ease with which its physicochemical properties can be modulated. The core structure, characterized by an azometine group, serves as a versatile building block for creating libraries of compounds with diverse biological activities. nih.gov Hydrazones are synthesized by the condensation reaction of hydrazines with aldehydes or ketones, allowing for the introduction of a wide array of substituents. mdpi.com

This structural versatility enables the development of molecules for a broad spectrum of therapeutic areas. ekb.egnaturalspublishing.com The core hydrazone motif can be found in compounds investigated for various biological activities, highlighting its importance as a pharmacophore. nih.gov The ability to readily modify the groups attached to both the hydrazine (B178648) nitrogen and the carbonyl carbon allows for fine-tuning of the molecule's steric and electronic properties to optimize interactions with biological targets. mdpi.com

Correlation of Substituent Effects with Potential Biological Interaction Mechanisms

The biological activity of (1-phenylethylidene)hydrazine derivatives is profoundly influenced by the nature and position of substituents on the phenyl rings. Structure-activity relationship (SAR) studies systematically explore how these modifications alter the compound's interaction with biological targets. The resulting hydrazide-hydrazones typically feature two terminal benzene (B151609) units connected by a hydrazide-hydrazone linker (–(CO)–NH–N=CH–). mdpi.com

Key parameters that are often varied include:

Electronic Effects: The introduction of electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -NO2, -Cl) can significantly alter the electron density distribution across the molecule. This, in turn, affects the strength of interactions such as hydrogen bonding and metal chelation. For instance, substituting a phenyl ring with a halogen atom can significantly impact the antiproliferative activity of hydrazide-hydrazones. nih.gov

Steric Effects: The size and shape of substituents can dictate how a molecule fits into the binding site of a target protein or enzyme. Bulky groups may enhance binding through increased van der Waals interactions or, conversely, cause steric hindrance that prevents optimal binding. mdpi.comnih.gov

Lipophilicity: The hydrophobicity or hydrophilicity of substituents influences the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Modifying lipophilicity is a key strategy for improving a compound's pharmacokinetic profile.

SAR analysis has revealed that even minor structural changes, such as the position of a hydroxyl group on a phenyl ring, can lead to significant differences in biological interaction mechanisms. mdpi.com

Ligand-Target Interaction Studies

The biological effects of this compound derivatives are mediated by their interactions with specific biomolecular targets. Understanding these interactions at a molecular level is crucial for rational drug design. Common interaction modes include:

Hydrogen Bonding: The hydrazone moiety contains both hydrogen bond donors (-NH) and acceptors (C=N-), allowing for the formation of strong hydrogen bonds with amino acid residues in protein binding sites. These interactions are critical for the stability of the ligand-target complex.

π-π Interactions: The aromatic phenyl rings present in these molecules can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein. mdpi.com

Chelation with Endogenous Metals: The hydrazone scaffold can act as a chelating agent, binding to essential metal ions within biological systems. This property is a key strategy in the development of certain therapeutic agents, as neoplastic cells, for example, rely on iron for proliferation. scielo.org.co The ability of these compounds to sequester metal ions can disrupt critical biological processes.

Table 1: Key Molecular Interactions of Hydrazone Derivatives
Interaction TypeMolecular BasisSignificance in Biological Activity
Hydrogen BondingPresence of -NH (donor) and C=N- (acceptor) groups in the hydrazone linker.Crucial for stabilizing the ligand-protein complex and ensuring specificity.
π-π StackingInteraction between the aromatic rings of the hydrazone derivative and aromatic amino acid residues (e.g., Phe, Tyr, Trp) in the target.Contributes to the overall binding affinity and orientation of the ligand within the active site.
Metal ChelationThe N, O donor atoms in the hydrazone scaffold can coordinate with metal ions (e.g., Fe, Cu, Zn).Can disrupt metal-dependent enzymatic processes or interfere with cellular metal homeostasis. scielo.org.co
Van der Waals ForcesNon-specific attractive or repulsive forces between the ligand and the target.Contribute to the overall binding energy, particularly through interactions involving bulky substituents.

Methodologies for In Vitro Evaluation of Bioactive Potential

To assess the potential biological activity of newly synthesized this compound derivatives, a variety of in vitro assays are employed. These methods provide a preliminary screening of a compound's efficacy and mechanism of action without resorting to animal models.

Commonly used in vitro techniques include:

Antioxidant Assays: Methods like the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay and the reducing power assay are used to measure a compound's ability to neutralize free radicals. mdpi.comnih.gov

Antimicrobial Screening: The activity of derivatives is tested against a panel of pathogenic bacteria and fungi to determine their potential as antimicrobial agents. nih.govdntb.gov.ua The Minimal Inhibitory Concentration (MIC) is a key parameter determined in these studies. nih.gov

Cytotoxicity Assays: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to evaluate the effect of compounds on the viability of cell lines, including cancer cells. nih.govnih.gov These tests help determine the concentration at which a compound inhibits cell growth (IC50 value). nih.gov

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme, which may be a target for a particular disease.

These in vitro studies are essential for identifying promising lead compounds that can be further investigated in more complex biological systems.

Computational Approaches to Understanding Biological Interactions

In recent years, computational methods have become indispensable tools in the study of structure-activity relationships. These in silico techniques complement experimental data and provide valuable insights into the molecular interactions of this compound derivatives.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net It helps to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov Molecular docking is a powerful tool for understanding the structural basis of a compound's activity and for guiding the design of more potent derivatives. mdpi.com

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the development of a successful drug candidate. Computational models are used to predict these pharmacokinetic and toxicological parameters early in the discovery process, helping to identify compounds with favorable drug-like properties. scielo.org.comdpi.com These predictions can assess factors like intestinal absorption and potential for inhibiting cytochrome P450 enzymes. mdpi.com

These computational approaches accelerate the drug discovery process by allowing for the rapid screening of large virtual libraries of compounds and by providing a deeper understanding of the molecular mechanisms underlying their biological activity. scienceopen.com

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways

The traditional synthesis of hydrazones, while effective, often relies on volatile organic solvents and harsh catalysts. The future of (1-Phenylethylidene)hydrazine synthesis lies in the development of more environmentally benign and efficient protocols.

Future synthetic strategies for this compound should prioritize the principles of green chemistry to minimize environmental impact and enhance economic viability. Research efforts could focus on solvent-free reaction conditions, such as those utilizing microwave irradiation, which has been shown to accelerate the synthesis of other hydrazone derivatives. ajgreenchem.comminarjournal.com The exploration of aqueous reaction media is another promising avenue, as it eliminates the need for hazardous organic solvents. orientjchem.org Furthermore, the use of biodegradable catalysts and the development of one-pot synthetic procedures would contribute to more sustainable manufacturing processes. orientjchem.org The application of mechanochemistry, or grinding techniques, also presents a solvent-free alternative for the synthesis of hydrazones. orientjchem.orgrsc.org

Table 1: Comparison of Conventional and Green Synthetic Approaches for Hydrazones

FeatureConventional SynthesisGreen Chemistry Approaches
Solvents Typically organic solvents (e.g., ethanol (B145695), methanol)Aqueous media, solvent-free conditions (microwave, grinding) ajgreenchem.comminarjournal.comorientjchem.orgrsc.org
Catalysts Often strong acids (e.g., sulfuric acid) orientjchem.orgBiodegradable catalysts, acid catalysts like acetic acid orientjchem.org
Energy Input Conventional heating (reflux)Microwave irradiation, mechanochemical grinding ajgreenchem.comminarjournal.comrsc.org
Efficiency Can be time-consuming with variable yieldsOften faster reaction times and higher yields minarjournal.com
Environmental Impact Generation of hazardous wasteReduced waste, use of non-toxic substances

Exploration of New Derivatization Strategies for Enhanced Functionality

The functional versatility of this compound can be significantly expanded through the strategic introduction of various substituents onto its core structure. Future research should focus on creating libraries of derivatives with tailored electronic and steric properties. For instance, the incorporation of heterocyclic moieties, such as benzofuran, has been shown to impart interesting biological activities to hydrazone compounds. mdpi.com Derivatization can also be employed to enhance the sensitivity and detection of carbonyl-containing compounds in analytical applications. nih.gov A systematic exploration of derivatization reactions will be crucial for unlocking the full potential of this compound in materials science, catalysis, and medicinal chemistry. A notable strategy involves the use of 3-nitrophenylhydrazine (B1228671) for the derivatization of various biomolecules to improve their detection in mass spectrometry-based metabolomics. nih.gov

Advanced Spectroscopic Techniques for Deeper Structural Insights

While standard spectroscopic techniques like NMR and IR are routinely used for the characterization of this compound, advanced methods can provide a more profound understanding of its structural dynamics and intermolecular interactions. Techniques such as two-dimensional NMR (2D-NMR) can elucidate complex coupling networks and spatial relationships between atoms. In-depth structural analysis can also be achieved through single-crystal X-ray diffraction, which provides definitive information on bond lengths, bond angles, and crystal packing. mdpi.com The application of these advanced spectroscopic methods to a wider range of this compound derivatives will be instrumental in establishing clear structure-property relationships. bendola.comsaudijournals.com

Multiscale Computational Modeling for Complex Systems

Computational chemistry offers a powerful tool to complement experimental studies by providing detailed insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govnih.govarxiv.org Future research should leverage multiscale modeling approaches to investigate the behavior of these molecules in complex environments, such as in solution or at the active site of a biological target. researchgate.net Density Functional Theory (DFT) calculations can be employed to predict spectroscopic data, elucidate reaction mechanisms, and rationalize observed chemical phenomena. mdpi.comrsc.org Molecular docking simulations can predict the binding modes and affinities of this compound derivatives with specific proteins, guiding the design of new therapeutic agents. rsc.org

Table 2: Applications of Computational Modeling in Hydrazone Research

Computational TechniqueApplicationPotential Insights for this compound
Density Functional Theory (DFT) Geometry optimization, electronic structure analysis, prediction of spectroscopic properties. mdpi.comrsc.orgUnderstanding substituent effects on molecular geometry and reactivity, correlating calculated and experimental spectra.
Molecular Docking Prediction of binding modes and affinities of ligands to biological macromolecules. rsc.orgIdentifying potential biological targets, guiding the design of derivatives with enhanced biological activity.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of molecules over time.Investigating conformational changes, solvent effects, and interactions with other molecules in a dynamic environment.
Quantum Mechanics/Molecular Mechanics (QM/MM) Studying reactions in large systems by treating a small, reactive region with high-level quantum mechanics and the remainder with classical molecular mechanics.Modeling enzymatic reactions involving this compound derivatives, understanding catalytic mechanisms.

Discovery of Novel Reactivity and Catalytic Applications

The reactivity of the C=N-N linkage in this compound remains an area with significant potential for new discoveries. Future research should aim to uncover novel transformations and catalytic applications of this functional group. For example, hydrazones can serve as precursors to various heterocyclic compounds and can participate in a range of cycloaddition and rearrangement reactions. researchgate.net The development of new catalytic systems that utilize this compound or its derivatives as ligands or catalysts is another promising direction. nih.govlancs.ac.uk There is also potential for these compounds to act as catalysts in processes such as hydrazine (B178648) electrooxidation for fuel cell applications. nih.gov

Targeted Design of Derivatives for Specific Molecular Interactions

A key future direction is the rational design of this compound derivatives that can engage in specific and high-affinity interactions with biological targets or other molecules. This approach, often guided by computational modeling, can lead to the development of potent and selective enzyme inhibitors, receptor agonists or antagonists, and molecular sensors. nih.govresearchgate.net For example, derivatives can be designed to target specific proteins, such as c-Met, a receptor tyrosine kinase involved in cancer. nih.gov The synthesis of derivatives with specific functionalities can also be aimed at creating novel materials with tailored optical or electronic properties. The targeted design of phenyl-pyrazolone derivatives has shown promise in targeting the PD-1/PD-L1 immune checkpoint. mdpi.com

Q & A

Q. How to validate computational models for hydrazine derivatives?

  • Cross-Checking : Compare DFT-optimized geometries with X-ray data (RMSD < 0.1 Å). Validate MD adsorption energies against quartz crystal microbalance (QCM) measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.